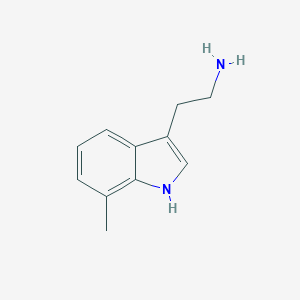

7-Methyltryptamine

Description

Historical Context of Tryptamine (B22526) Research

The history of tryptamine research is intertwined with the study of both naturally occurring and synthetic psychoactive substances. For centuries, various cultures have utilized plants containing tryptamine alkaloids for ritualistic and medicinal purposes. nih.govresearchgate.net For instance, the Aztecs used psilocybin-containing mushrooms, and the psychoactive beverage ayahuasca, which contains N,N-dimethyltryptamine (DMT), has a long history of use in South America. nih.govresearchgate.net

The modern scientific investigation of tryptamines began in the early 20th century. In 1931, the Canadian chemist Richard Helmuth Fredrick Manske was the first to synthesize DMT. mdpi.comresearchgate.net However, its psychoactive properties were not scientifically studied until the mid-1950s by Hungarian chemist and psychologist Dr. Stephen Szára. mdpi.com The discovery of the potent hallucinogenic effects of lysergic acid diethylamide (LSD), a compound also based on the tryptamine scaffold, in the mid-20th century further spurred interest in this class of molecules. nih.govresearchgate.net This period marked the beginning of systematic research into the synthesis, pharmacology, and therapeutic potential of various tryptamine derivatives.

Classification within Indolealkylamine Structures

Indolealkylamines are broadly classified based on their chemical structure, which consists of an indole (B1671886) ring connected to an amino group by an alkyl chain. nih.govresearchgate.net The majority of biologically active tryptamines feature a two-carbon (ethylamine) side chain attached to the third position of the indole ring. researchgate.net

Further classification is based on the substitutions on the indole ring and the nitrogen atom of the ethylamine (B1201723) side chain. researchgate.netnih.gov Indolealkylamines can be categorized as follows:

Simple Tryptamines: These are compounds with no substitutions or simple substitutions on the indole ring or the nitrogen atom. Examples include tryptamine itself and N-methyltryptamine (NMT). wikipedia.orgwikipedia.org

Substituted Tryptamines: This is a broad category that includes tryptamines with various functional groups attached to the indole ring or the nitrogen atom. Methylation, hydroxylation, and methoxylation are common substitutions. nih.govresearchgate.net 7-Methyltryptamine falls into this category.

Ergolines: These are complex indole alkaloids that contain the tryptamine structure within a larger tetracyclic ring system. LSD is a well-known example. wikipedia.org

β-Carbolines: These compounds are formed by the cyclization of the ethylamine side chain of a tryptamine with the indole nucleus. Harmine (B1663883) and harmaline (B1672942) are examples of β-carboline alkaloids. nih.gov

The major structural classes of hallucinogens include tryptamines (indolealkylamines), phenylethylamines, and lysergamides. mhmedical.com

Significance of Tryptamine Scaffold in Neurochemistry and Pharmacology

The tryptamine scaffold is of immense significance in neurochemistry and pharmacology due to its structural similarity to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.govpublish.csiro.au This structural relationship allows many tryptamine derivatives to interact with various serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for classic hallucinogens. nih.govresearchgate.net

The versatility of the tryptamine scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles. upenn.edu By modifying the substitutions on the indole ring and the nitrogen atom, researchers can develop compounds with varying affinities and efficacies at different receptor subtypes. publish.csiro.au This has led to the development of therapeutic agents, such as the triptan class of drugs used for treating migraines, which are agonists at the 5-HT1B and 5-HT1D receptors. publish.csiro.au

Furthermore, the study of tryptamine derivatives continues to provide valuable insights into the functioning of the central nervous system and the molecular basis of consciousness, mood, and perception. researchgate.net The investigation of compounds like this compound contributes to a deeper understanding of structure-activity relationships within this important class of molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGBZKQTWMKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162841 | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14490-05-2 | |

| Record name | 7-Methyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14490-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014490052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14490-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methyltryptamine and Analogues

De Novo Synthesis Approaches

De novo, or "from scratch," syntheses are fundamental in building the indole (B1671886) core of tryptamines. Classic reactions like the Japp-Klingemann coupling and the Fischer indole synthesis are cornerstones in this field, often complemented by reductive amination to complete the tryptamine (B22526) side chain.

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones, which are key intermediates in the formation of indoles. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester to generate a hydrazone. wikipedia.orgnumberanalytics.com This hydrazone can then be cyclized under acidic conditions, via the Fischer indole synthesis, to form the desired indole ring system. wikipedia.org

A notable application of this methodology is in the synthesis of 7-alkoxy-α-methyltryptamines. researchgate.net The process begins with the Japp-Klingemann coupling of 2-piperidone-3-carboxylic acid with a corresponding diazonium salt to form a hydrazone. researchgate.net This intermediate then undergoes a Fischer-type cyclization to yield a β-carboline derivative, which is subsequently hydrolyzed to afford the target 7-substituted tryptamine. researchgate.net This strategy is also employed in the synthesis of pharmaceuticals like sumatriptan, where the Japp-Klingemann reaction allows for the formation of a 2-carboxy-substituted indole intermediate, which helps to prevent unwanted side reactions before subsequent hydrolysis and decarboxylation to yield the final product. beilstein-journals.orgclockss.org

Table 1: Key Steps in Japp-Klingemann based Synthesis of 7-Substituted Tryptamines

| Step | Reactants | Intermediate/Product | Purpose |

| 1 | Aryl diazonium salt, β-keto-acid/ester | Arylhydrazone | Formation of the key hydrazone intermediate. wikipedia.org |

| 2 | Arylhydrazone, Acid catalyst | Indole derivative | Cyclization to form the indole ring system. wikipedia.org |

| 3 | Indole derivative | Target tryptamine | Further modifications (e.g., hydrolysis, decarboxylation). researchgate.netbeilstein-journals.org |

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgstackexchange.com A variety of acids, including Brønsted acids like HCl and H2SO4, and Lewis acids such as zinc chloride, can be used to catalyze the reaction. wikipedia.org

This method is highly versatile and has been adapted for the synthesis of numerous tryptamine derivatives, including those with substitutions on the indole ring. wikipedia.org For instance, the synthesis of 7-oxygenated α-methyltryptamines has been achieved using this approach. researchgate.net The choice of the starting phenylhydrazine and the carbonyl compound dictates the substitution pattern of the final indole product. wikipedia.org A significant advantage of this method is its applicability to the synthesis of complex molecules, including many pharmaceutical agents.

Table 2: Components of the Fischer Indole Synthesis

| Component | Role | Examples |

| Phenylhydrazine | Provides the benzene (B151609) ring and one nitrogen of the indole. | 4-Fluorophenylhydrazine, Phenylhydrazine. wikipedia.org |

| Aldehyde or Ketone | Forms the pyrrole (B145914) part of the indole ring. | Substituted ketones, Aldehydes. |

| Acid Catalyst | Promotes the cyclization reaction. | HCl, H2SO4, ZnCl2. wikipedia.org |

Reductive amination is a crucial and reliable method for the formation of the ethylamine (B1201723) side chain characteristic of tryptamines. harvard.edu This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu This method effectively avoids the overalkylation that can occur with direct alkylation of amines. harvard.edu

In the context of tryptamine synthesis, reductive amination is often the final step, converting an indole-3-acetaldehyde or a related carbonyl precursor into the desired tryptamine. For the synthesis of N,N-dimethyltryptamine (DMT), for example, tryptamine is reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. nih.govresearchgate.net The choice of the reducing agent is critical; for instance, using sodium borohydride (B1222165) instead of sodium cyanoborohydride can lead to the formation of tetrahydro-β-carboline as the major product instead of DMT. nih.gov This method can also be used to introduce various substituents on the amine nitrogen by using different aldehydes or ketones. mdpi.com

Table 3: Reagents in Reductive Amination for Tryptamine Synthesis

| Reagent | Function | Common Examples |

| Amine | The nitrogen source for the final amine. | Tryptamine, Ammonia. harvard.edunih.gov |

| Carbonyl Compound | Provides the carbon backbone for the side chain. | Formaldehyde, Acetaldehyde. nih.govmdpi.com |

| Reducing Agent | Reduces the intermediate imine/iminium ion. | Sodium cyanoborohydride, Sodium triacetoxyborohydride. harvard.edunih.gov |

Fischer Indole Synthesis and its Variants for Tryptamines

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of tryptamine analogs, particularly those with a chiral center at the alpha-carbon of the side chain (α-methyltryptamines), requires stereoselective or enantioselective methods. One approach involves the reductive amination of a substituted indole-2-propanone using a chiral amine, such as the enantiomers of α-methylbenzylamine. nih.gov This creates a pair of diastereomeric amines that can be separated chromatographically. Subsequent removal of the chiral auxiliary group, for instance by catalytic N-debenzylation, yields the pure enantiomers of the α-methyltryptamine. nih.gov

Enzymatic methods also offer a powerful route to enantiomerically pure tryptamines. ω-Transaminases (ω-TAs) have been employed for the enantioselective synthesis of chiral amines from prochiral ketones. mdpi.com These biocatalysts can be used in either a kinetic resolution process, where one enantiomer of a racemic amine is selectively deaminated, or in an asymmetric synthesis where a prochiral ketone is aminated to a single enantiomer of the amine. mdpi.com By using stereocomplementary ω-TAs, it is possible to synthesize both enantiomers of α-methyltryptamine derivatives. mdpi.com Another enzymatic approach utilizes strictosidine (B192452) synthase (STR), which catalyzes the Pictet-Spengler reaction between tryptamine derivatives and secologanin, to produce stereochemically defined products. acs.orgresearchgate.net

Advanced Synthetic Strategies for Substituted Tryptamines

Modern synthetic chemistry has introduced advanced strategies that allow for the efficient and often stereoselective synthesis of complex substituted tryptamines. These methods often involve catalytic cascade reactions that form multiple bonds in a single operation.

Brønsted acid-catalyzed N-acyliminium cyclization cascades represent a sophisticated and atom-efficient strategy for the synthesis of architecturally complex heterocyclic structures from tryptamines. nih.govresearchgate.net In this reaction, a tryptamine is reacted with a suitable partner, such as an enol lactone or a ketoacid, in the presence of a chiral Brønsted acid catalyst, typically a derivative of phosphoric acid. nih.govnih.gov This generates an N-acyliminium ion intermediate, which then undergoes a cascade of cyclization reactions to form polycyclic indole alkaloids. nih.govnih.gov

This methodology has been successfully applied to the enantioselective synthesis of various heterocyclic systems derived from tryptamines. nih.govresearchgate.net For example, the reaction of tryptamines with enol lactones, catalyzed by bulky chiral phosphoric acids, can produce complex heterocyclic products in good yields (63-99%) and high enantioselectivities (72-99% ee). nih.govresearchgate.net Similarly, the condensation of tryptamines with γ- and δ-ketoacid derivatives under Brønsted acid catalysis provides access to polycyclic structures with high stereocontrol. nih.gov 7-Methyltryptamine itself is a known reactant in such Brønsted acid-catalyzed N-acyliminium cyclization cascades for the preparation of β-carbolines and other nitrogen heterocycles. sigmaaldrich.comcenmed.com These methods are valued for their operational simplicity and their ability to rapidly build molecular complexity from simple starting materials. researchgate.netrsc.org

Annulation Processes for Nitrogen Heterocycles

The core of this compound is the indole nucleus, a bicyclic aromatic heterocycle. Its synthesis is achieved through various annulation reactions, where a benzene ring is fused to a pyrrole ring. Several classical and contemporary methods are applicable to the formation of 7-substituted indoles.

One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis . researchgate.netstackexchange.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. stackexchange.com For the synthesis of this compound, this would typically involve the reaction of (2-methylphenyl)hydrazine with a suitable carbonyl compound, such as 4-aminobutanal (B194337) or a protected equivalent, under acidic conditions. researchgate.netorganic-chemistry.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids and polyphosphoric acid. stackexchange.com Milder conditions using a tartaric acid-dimethylurea melt have also been developed, which can tolerate sensitive functional groups. organic-chemistry.org

The Bischler-Möhlau indole synthesis offers another route, typically yielding 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. researchgate.netwikipedia.org While historically plagued by harsh conditions, modern variations using microwave irradiation or lithium bromide as a catalyst have improved its utility. wikipedia.org A modification of this approach, termed the "aryne twist," allows for the synthesis of N-aryl-2,3-disubstituted indoles by reacting N-aryl-α-amino ketones with aryne precursors. nih.gov

The Madelung synthesis is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures. wikipedia.org For a 7-methyl substituted indole, the starting material would be an N-acyl derivative of 2,N-dimethylaniline. The vigorous conditions, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200-400 °C, have limited its application, though recent developments have introduced milder conditions. wikipedia.orgorganic-chemistry.org

Modern transition-metal-catalyzed methods have provided more efficient and regioselective pathways to substituted indoles. For instance, rhodium(III)-catalyzed oxidative cross-coupling has been shown to be an atom-economic, one-pot method for preparing 7-substituted indoles through the olefination of indoline (B122111) derivatives followed by oxidation. acs.org Palladium-catalyzed annulation of ortho-iodoanilines with aldehydes or bromoalkynes also provides a route to substituted indoles with good functional group tolerance. organic-chemistry.org Another approach involves the catalytic dehydrative C-H coupling of arylamines with diols using a cationic ruthenium-hydride complex. nih.gov

A specific example for a related analogue is the synthesis of 7-chloro-α-methyltryptamine, which can be prepared by the reduction of 7-chloro-3-(2-nitroprop-1-en-1-yl)-1H-indole. The nitrovinylindole precursor is synthesized by the condensation of 7-chloroindole-3-carbaldehyde with nitroethane. The subsequent reduction of the nitro group and the double bond is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). google.com

Derivatization and Structural Modifications of this compound

To explore the structure-activity relationships of tryptamines, derivatization and structural modifications are key strategies. These modifications can be broadly categorized into alterations of the ethylamine side chain (alpha-alkylation) and substitutions on the indole ring.

Alpha-Alkylation Effects on Tryptamine Activity

Alkylation at the alpha-carbon of the tryptamine side chain, adjacent to the amino group, has significant pharmacological consequences. The introduction of a methyl group to create α-methyltryptamine (αMT) from tryptamine, for instance, has been shown to increase dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releasing potency. Current time information in DE. Specifically, α-methylation of tryptamine led to a 2-fold improvement in DA releasing potency and a 5-fold improvement in NE-releasing potency. Current time information in DE. A similar trend was observed for 5-chloro-α-methyltryptamine, which showed a 9-fold and at least 3-fold increase in DA and NE-releasing activity, respectively, compared to its non-alpha-alkylated counterpart. Current time information in DE. The alpha-methyl group also generally confers resistance to metabolism by monoamine oxidase (MAO). organic-chemistry.org

Introducing an ethyl group at the alpha position (α-ethyltryptamine, αET) also modulates activity. Racemic α-ethyltryptamine was found to be about as potent as tryptamine in inducing neurotransmitter release. acs.org However, the stereochemistry of the alpha-substituent can be critical. For example, the (+)-isomer of α-ethyltryptamine was a weak partial 5-HT₂ₐ agonist, while the (-)-isomer was inactive at this receptor. Current time information in DE.

| Compound | Modification | Effect on Dopamine (DA) Release Potency | Effect on Norepinephrine (NE) Release Potency |

| α-Methyltryptamine (αMT) | α-methylation of tryptamine | 2-fold increase | 5-fold increase |

| 5-Chloro-α-methyltryptamine | α-methylation of 5-chlorotryptamine (B1214102) | 9-fold increase | ≥3-fold increase |

| α-Ethyltryptamine (αET) | α-ethylation of tryptamine | Similar potency to tryptamine | Data not specified |

This table summarizes the effects of alpha-alkylation on the neurotransmitter releasing potency of tryptamines based on available research findings. Current time information in DE.

Ring Substitution Effects

Substitution on the indole ring of tryptamine derivatives, including at the 7-position, significantly influences their pharmacological profile. The position and nature of the substituent are critical determinants of activity.

In a series of methyl-substituted tryptamines, 5-methyltryptamine (B158209) was found to be 13-fold more potent than 6-methyltryptamine and 7-fold more potent than this compound as a serotonin (B10506) (5-HT) releaser, with similar efficacies. Current time information in DE. This suggests that while a methyl group at the 7-position is tolerated, it results in lower potency compared to substitution at the 5-position for this particular activity. A similar trend is observed in the chloro-substituted series, where 5-chlorotryptamine was 5-fold more potent than 7-chlorotryptamine. Current time information in DE.

The nature of the substituent at the 7-position also plays a role. For instance, this compound (7-MT) demonstrated a 7-fold greater potency at the human serotonin transporter (hSERT) compared to the drosophila serotonin transporter (dSERT). mit.edu In contrast, 7-benzyloxytryptamine (B1266907) (7-BT) showed a 4-fold greater potency at dSERT. mit.edu This highlights the sensitivity of transporter interactions to the specific substituent at the 7-position.

| Compound | Ring Position | Substituent | Relative Potency (5-HT Release) |

| 5-Methyltryptamine | 5 | Methyl | 1 |

| 6-Methyltryptamine | 6 | Methyl | ~1/13th of 5-methyltryptamine |

| This compound | 7 | Methyl | ~1/7th of 5-methyltryptamine |

| 5-Chlorotryptamine | 5 | Chloro | 1 |

| 7-Chlorotryptamine | 7 | Chloro | ~1/5th of 5-chlorotryptamine |

This table compares the relative potency of mono-substituted tryptamines as serotonin releasers based on available data. Current time information in DE.

Pharmacological Mechanisms of Action

Monoamine Transporter Interactions and Reuptake Inhibition

Serotonin (B10506) Transporter (SERT) Interactions

The serotonin transporter (SERT) is a critical protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. nih.gov It is a primary target for many psychoactive compounds. researchgate.net Research has shown that 7-Methyltryptamine interacts with SERT, inhibiting the reuptake of serotonin. nih.gov

Studies comparing the effects of tryptamine (B22526) derivatives on SERT from different species have revealed interesting selectivities. Specifically, this compound was found to be seven times more potent at inhibiting [3H]5-HT transport in cells expressing human SERT (hSERT) compared to those expressing Drosophila melanogaster SERT (dSERT). This suggests that the 7-position on the indole (B1671886) ring is an important structural feature for its interaction with the human transporter. These findings highlight this compound as an effective inhibitor of the serotonin transporter, a key mechanism in monoamine reuptake inhibition. nih.gov

| Compound | Potency Ratio (hSERT vs. dSERT) | Note |

|---|---|---|

| This compound | 7-fold | Greater potency at hSERT |

Enzymatic Inhibition and Modulation

This compound and its analogs have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform. researchgate.netnih.gov In vitro studies designed to assess the MAO inhibition potential of several alpha-methyltryptamine (B1671934) (AMT) analogs revealed that all tested compounds exhibited MAO-A inhibitory properties. researchgate.netiatdmct2017.jpljmu.ac.uk

Table 2: In Vitro MAO-A Inhibition by 7-Me-AMT and Reference Compounds

| Compound | MAO-A IC50 (µM) |

|---|---|

| 7-Me-AMT | 0.049 |

| Harmine (B1663883) | 0.026 |

| Harmaline (B1672942) | 0.024 |

| α-Methyltryptamine (AMT) | 0.23 |

| 5-(2-aminopropyl)indole (5-IT) | 0.081 |

Data sourced from Wagmann et al. (2017) researchgate.netnih.gov

Biological Activity and in Vitro/in Vivo Studies

Neurotransmission Modulation in Animal Models

7-Methyltryptamine (7-MT) is an analogue of tryptamine (B22526) and has been studied for its effects on neurotransmitter systems. nih.gov Research indicates that tryptamine derivatives can modulate the release of key monoamine neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgwikipedia.org N-methyltryptamine (NMT), a structurally related compound, is a potent serotonin releasing agent. wikipedia.org In vivo microdialysis studies in rats have established basal concentrations of dopamine and its metabolite 3-methoxytyramine (3-MT) in the striatum at approximately 7 nM and 3 nM, respectively. nih.gov

The modulation of neurotransmitter release is a key aspect of the biological activity of tryptamines. wikipedia.org For instance, amphetamine, a well-known releasing agent, significantly increases dopamine efflux in the rat striatum. nih.gov Studies on related compounds show that the serotonergic system is deeply involved in modulating the activity of cortical neurons and the release of other neurotransmitters like dopamine. frontiersin.org Serotonin (5-HT) itself can influence dopaminergic transmission; agonists for the 5-HT2C receptor have been shown to decrease the firing rates of ventral tegmental area (VTA) dopamine neurons and subsequent dopamine release. nih.gov Furthermore, high-frequency firing of dopamine neurons, known as phasic firing, leads to a greater increase in dopamine release compared to tonic, low-frequency firing, a process that involves presynaptic plasticity. biorxiv.org

While direct studies on 7-MT's effect on neurotransmitter release are limited, the actions of related tryptamines suggest a potential for interaction with monoaminergic systems. For example, some tryptamine derivatives act as serotonin 5-HT2A receptor agonists, a receptor system known to modulate dopamine function. wikipedia.orgnih.gov

Behavioral Studies in Animal Models

Behavioral studies in animal models are crucial for characterizing the in vivo effects of psychoactive compounds. acnp.orgnih.gov A widely used assay for assessing the activity of serotonergic hallucinogens in rodents is the head-twitch response (HTR). researchgate.netscience.govwikipedia.orgnih.gov This behavior is a rapid, side-to-side rotational head movement specifically mediated by the activation of serotonin 5-HT2A receptors. wikipedia.orgnih.gov

Studies have shown that various tryptamine analogues induce the HTR in mice. biomolther.org For example, N-methylserotonin and 5-MeO-DMT both produce this response. jneurosci.org The HTR can be blocked by 5-HT2A receptor antagonists, confirming the receptor's involvement. jneurosci.orgbiomolther.org Interestingly, the HTR induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) is attenuated in mice lacking β-arrestin2, suggesting that serotonin itself engages a different signaling pathway to produce this behavior compared to N-methyltryptamines, which produce an even greater response in β-arrestin2 knockout mice. jneurosci.org

Other behavioral tests include the open field test, which measures locomotor activity. biomolther.org Some novel synthetic tryptamines have been found to reduce locomotor activity in mice. biomolther.org Animal models are also used to study anxiety and depressive-like states, although a review of studies on microdosing psychedelics like DMT found little change in these behaviors. researchgate.net

| Behavioral Test | Compound Class | Observed Effect in Rodents | Mediating Receptor | Reference |

| Head-Twitch Response (HTR) | Serotonergic Hallucinogens/Tryptamines | Induction of rapid head twitches. | 5-HT2A | jneurosci.orgwikipedia.orgbiomolther.org |

| Open Field Test (Locomotion) | Synthetic Tryptamines (PYT HCl, PIT HCl) | Reduced locomotor activity. | Not specified | biomolther.org |

Anti-Inflammatory and Antifibrogenic Responses

Recent in vitro and in vivo studies have highlighted the potential of methylated tryptamines to elicit anti-inflammatory and antifibrogenic responses. mdpi.com These effects are partly mediated by the activation of the sigma-1 receptor, a chaperone protein that can control anti-inflammatory reactions and promote cell survival. nih.gov The activation of this receptor is considered a potential therapeutic strategy for mitigating fibrogenic diseases affecting organs like the liver and kidneys. mdpi.com

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process driven by activated hepatic stellate cells (HSCs). nih.govplos.org Transforming growth factor-beta (TGF-β1) is a key cytokine that promotes fibrosis. nih.gov Research has shown that bone morphogenetic protein-7 (BMP-7), a member of the TGF-β superfamily, can counteract these effects. nih.govspandidos-publications.com In animal models of liver fibrosis, BMP-7 has been shown to reduce collagen deposition and decrease the number of activated HSCs (identified by α-smooth muscle actin or α-SMA expression). nih.govspandidos-publications.com It achieves this, in part, by inhibiting TGF-β1 expression and blocking the nuclear translocation of its downstream effectors, Smad2/3. nih.gov Another mechanism involves increasing the expression of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades collagen, and reducing the expression of tissue inhibitor of metalloproteinases-2 (TIMP-2). spandidos-publications.com

While direct evidence for this compound is sparse, a related compound, 7-methoxycryptopleurine, has demonstrated potent anti-inflammatory activity both in vitro and in vivo. nih.gov The anti-inflammatory effects of some compounds are linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). isciii.esepdf.pubresearchgate.net

| Target/Model | Agent | Key Findings | Mechanism | Reference |

| Liver Fibrosis (Rat Model) | rhBMP-7 | Significantly reduced liver fibrosis and collagen secretion. | Inhibition of TGF-β1 expression and Smad2/3 nuclear accumulation. | nih.gov |

| Liver Cirrhosis (Hamster Model) | BMP-7 Gene Therapy | Reduced α-SMA-positive cells and collagen I deposition. | Increased MMP-13 and reduced TIMP-2 expression. | spandidos-publications.com |

| Inflammation Models (in vitro/in vivo) | 7-Methoxycryptopleurine | Potent anti-inflammatory activity. | Not specified | nih.gov |

| Fibrogenic Disease Models | Methylated Tryptamines (general) | Potential for anti-inflammatory and antifibrogenic effects. | Activation of the sigma-1 receptor. | mdpi.com |

Neuroplasticity and Neuroprotection

Tryptamines, particularly N,N-dimethyltryptamine (DMT), have been shown to promote neuroplasticity and neuroprotection, primarily through the activation of the sigma-1 and 5-HT2A receptors. termedia.plresearchgate.net Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections, a process crucial for learning and recovery from injury. researchgate.net The sigma-1 receptor, when activated by ligands like DMT, enhances neuroplasticity and protects cells against oxidative stress. nih.govtermedia.pl Studies in animal models have demonstrated that DMT can promote adult neurogenesis in the hippocampus by stimulating neural stem cell proliferation and differentiation via the sigma-1 receptor. nih.gov

Activation of the 5-HT2A receptor also contributes significantly to neuroplasticity. termedia.pl Psychedelics can increase the expression of genes and neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal growth and survival. termedia.plresearchgate.net This leads to enhanced neuritogenesis (growth of neurites) and spinogenesis (formation of dendritic spines), effects observed both in vitro and in vivo. termedia.pl

In addition to promoting structural plasticity, some tryptamines may offer neuroprotection by modulating other receptor systems. This compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents. nih.gov Since overactivation of NMDA receptors can lead to excitotoxic neurodegeneration, this inhibitory action suggests a potential neuroprotective role. nih.gov In one study, this compound was found to be a less potent inhibitor of NMDA receptors compared to other analogues like 5-methyltryptamine (B158209). nih.gov

Investigation of Cytotoxicity in Cellular Models

The cytotoxicity of tryptamine derivatives has been evaluated in various cellular models. researchgate.netmdpi.com Cytotoxicity assays are essential for determining a compound's potential to cause cell death and for establishing its therapeutic window. researchgate.net These studies often use different cell lines, including normal human cells like keratinocytes (HaCaT) and fibroblasts (BJ), as well as various cancer cell lines such as human liver cancer (HepG2) and melanoma (A375) cells. ebi.ac.uk

One study investigated the antitubercular activity of tryptamine derivatives and also assessed their cytotoxicity. researchgate.net In this research, compounds such as 5,7-dichloro-2-methyltryptamine and 6,7-dichloro-2-methyltryptamine were evaluated. researchgate.net The cytotoxicity is often reported as an IC50 value, which is the concentration of a substance required to inhibit a biological process or response by 50%. While specific IC50 values for this compound's cytotoxicity were not found in the provided search results, the methodology for related compounds has been described. For example, the cytotoxicity of 7-methoxycryptopleurine, a phenanthroquinolizidine alkaloid, was noted alongside its anti-inflammatory activity. nih.gov

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any new compound, ensuring that its potential therapeutic effects are not outweighed by toxicity to healthy cells. mdpi.comresearchgate.net

Metabolic Pathways and Biotransformation

Phase I Metabolic Reactions

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. drughunter.com For 7-Methyltryptamine, the primary Phase I pathways include hydroxylation of the indole (B1671886) ring, N-dealkylation, and oxidative deamination.

Hydroxylation is a key metabolic pathway for many tryptamines, involving the addition of a hydroxyl group to the indole ring structure. nih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Studies on related tryptamine (B22526) compounds have shown that hydroxylation can occur at various positions on the indole nucleus. For instance, research on α-methyltryptamine (α-MT), a structural analog, has identified hydroxylation as a significant metabolic transformation. nih.govresearchgate.net In studies with rat liver microsomes, 6-hydroxy-α-MT was identified as a metabolite. nih.gov Furthermore, Kanamori et al. identified 7-hydroxy-α-MT in rat urine, indicating that the 7-position is a potential site for hydroxylation. nih.govtandfonline.com While direct studies on this compound are limited, the metabolic patterns of similar compounds suggest that hydroxylation of the indole ring is a probable metabolic step. However, one study noted that this compound was not hydroxylated by cell suspension cultures of Peganum harmala, which were capable of hydroxylating other tryptamines. nih.gov

The specific CYP isoenzymes involved in the metabolism of a related compound, 7-methyl-DALT, include CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5, suggesting a broad range of enzymes could potentially be involved in the hydroxylation of this compound. researchgate.net

N-dealkylation is the removal of an alkyl group from the nitrogen atom of the side chain amine. nih.gov This process is a common metabolic pathway for many xenobiotics containing amine groups. In the context of tryptamines with N-alkyl substituents, such as N,N-dimethyltryptamine (DMT), N-dealkylation is a known metabolic route. wikipedia.org For this compound, which has a primary amine and is not N-alkylated, this specific pathway would not be a primary metabolic step unless it were a metabolite of a precursor compound like 7,N,N-trimethyltryptamine (7-TMT). wikipedia.org However, in the broader context of tryptamine metabolism, N-dealkylation is a significant reaction. For example, studies on 5-MeO-MiPT, a related tryptamine, have shown that N-demethylation is one of the metabolic pathways. regulations.govresearchgate.net

Oxidative deamination is a major metabolic pathway for many endogenous and exogenous amines, including tryptamines. nih.gov This reaction is primarily catalyzed by monoamine oxidase (MAO) enzymes. hmdb.ca The process involves the removal of the amino group from the ethylamine (B1201723) side chain, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. For tryptamine, this results in the formation of indole-3-acetaldehyde, which is then converted to indole-3-acetic acid (IAA). nih.gov

The presence of a methyl group on the alpha-carbon of the ethylamine side chain, as seen in α-methyltryptamine (αMT), can protect the compound from oxidative deamination by MAO. mdpi.comwikipedia.org Since this compound does not have this alpha-methyl group, it is expected to be a substrate for MAO. However, the methyl group at the 7-position of the indole ring might influence the binding and activity of MAO. Studies on the related compound 7-methyl-α-ethyltryptamine (7-Me-αET) showed it to be a potent MAO inhibitor. wikipedia.org

N-Dealkylation

Phase II Metabolic Reactions

Phase II reactions, also known as conjugation reactions, involve the covalent attachment of endogenous molecules to the parent drug or its Phase I metabolites. fiveable.me These reactions significantly increase the water solubility of the compound, facilitating its excretion from the body. slideshare.net The most common Phase II reactions are glucuronidation and sulfation. derangedphysiology.com

Glucuronidation is the most common Phase II metabolic pathway, where a glucuronic acid moiety is attached to the drug or its metabolite. fiveable.me This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites formed during Phase I are often substrates for glucuronidation. Studies on α-MT have shown that its hydroxylated metabolites undergo O-glucuronidation. nih.govresearchgate.net Similarly, research on 7-Me-DALT, a derivative of this compound, has demonstrated that its Phase I metabolites are extensively glucuronidated. researchgate.net Glucuronide conjugates of hydroxylated tryptamines have been identified in urine samples in various studies. nih.gov

Sulfation is another important Phase II conjugation reaction where a sulfonate group is added to a hydroxyl or amino group of a xenobiotic. This process is catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation increases the water solubility of the metabolites, aiding in their elimination. Research on the metabolism of α-MT has identified O-sulfation of hydroxylated metabolites as a significant pathway. nih.govresearchgate.net Likewise, the metabolites of 7-Me-DALT are known to be extensively sulfated. researchgate.net

Metabolic Pathway of this compound: Summary Table

| Phase | Reaction | Description | Enzymes Involved (Predicted) | Resulting Metabolites (Predicted) |

| Phase I | Hydroxylation of Indole Ring | Addition of a hydroxyl group to the indole ring. | Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) | Hydroxy-7-methyltryptamine |

| Phase I | Oxidative Deamination | Removal of the amino group from the ethylamine side chain. | Monoamine Oxidase (MAO) | 7-Methyl-indole-3-acetaldehyde, 7-Methyl-indole-3-acetic acid |

| Phase II | Glucuronidation | Conjugation of a glucuronic acid moiety to hydroxylated metabolites. | UDP-glucuronosyltransferases (UGTs) | Hydroxy-7-methyltryptamine-glucuronide |

| Phase II | Sulfation | Conjugation of a sulfate (B86663) group to hydroxylated metabolites. | Sulfotransferases (SULTs) | Hydroxy-7-methyltryptamine-sulfate |

N-Acetylation

N-acetylation is a significant metabolic pathway for tryptamine and its derivatives. nih.govnih.gov This process involves the transfer of an acetyl group to the primary amine of the ethylamine side chain. The enzymes responsible for this reaction in vertebrates belong to two main families: arylalkylamine N-acetyltransferase (AANAT) and the broader arylamine N-acetyltransferases (NATs), such as NAT1 and NAT2. nih.gov While direct studies on the N-acetylation of this compound are limited, research on analogous compounds provides insight into this metabolic route. For instance, studies on α-Methyltryptamine have identified N-acetylation as one of its metabolic transformations. nih.govmdpi.comresearchgate.net

The N-acetylation of tryptamines is generally a chemoselective process, with no reaction observed at the phenolic hydroxyl group when one is present. rsc.org This pathway can lead to the formation of various N-acetylated derivatives. nih.gov For example, the N-acetylation of tryptamine produces N-acetyltryptamine. nih.gov This reaction is considered a clean and mild procedure for producing amides from tryptamines. rsc.org

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The Cytochrome P450 (CYP) superfamily of enzymes is a primary system involved in the metabolism of a wide range of xenobiotics, including tryptamine derivatives. researchgate.netmsdmanuals.com These enzymes catalyze various oxidative reactions. Research on 7-methyl-N,N-diallyltryptamine (7-Me-DALT), a derivative of this compound, has shown that its biotransformation involves several key pathways, including aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. researchgate.net A specific pathway identified for 7-Me-DALT is the carboxylation of the methyl group following an initial hydroxylation. researchgate.net

The specific CYP isoforms identified as catalysts for these initial Phase I reactions for DALT derivatives include CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. researchgate.net Tryptamine derivatives, in general, have been shown to inhibit various CYP enzymes. For example, diallyltryptamines (DALTs) can inhibit CYP2D6 and CYP1A2 activity. researchgate.net While tryptamine itself was once thought to be a substrate for CYP2D6, further studies have indicated that its deamination to indole-3-acetaldehyde is primarily mediated by monoamine oxidase A (MAO-A), not CYP2D6. nih.govresearchgate.net

CYP450 Isoforms Involved in Tryptamine Metabolism| Enzyme | Role in Tryptamine Derivative Metabolism |

|---|---|

| CYP1A2 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net Is inhibited by DALTs. researchgate.net |

| CYP2B6 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net |

| CYP2C9 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net |

| CYP2C19 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net |

| CYP2D6 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net Is inhibited by DALTs. researchgate.net |

| CYP3A4 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net |

| CYP3A5 | Catalyzes initial Phase I reactions of DALT derivatives. researchgate.net |

Endogenous Formation and Regulation of Tryptamines

The biosynthesis of tryptamines in mammals originates from the essential amino acid L-tryptophan. nih.govnih.gov This process involves a series of enzymatic reactions that form the basic tryptamine structure, which can then be further modified.

Indolethylamine-N-methyltransferase (INMT) is an enzyme that catalyzes the N-methylation of tryptamine and other indoleamines. nih.govwikipedia.orgresearchgate.net This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govresearchgate.net The primary function of INMT in this context is the sequential methylation of the nitrogen atom on the ethylamine side chain of tryptamine. researchgate.net

The process is thought to occur in two steps:

INMT first catalyzes the transfer of a methyl group from SAM to tryptamine, forming N-methyltryptamine (NMT). researchgate.netmdpi.comnih.gov

NMT can then serve as a substrate for a second methylation reaction, also catalyzed by INMT, which results in the formation of N,N-dimethyltryptamine (DMT). researchgate.netmdpi.comnih.gov

While INMT was discovered in rabbit lung and is known to be expressed in various human tissues, recent studies in INMT-knockout rats have shown that the biosynthesis of NMT and DMT still occurs. mdpi.comnih.gov This suggests the existence of a redundant or alternative enzyme system capable of N-methylating tryptamines. mdpi.com

The initial and rate-limiting step in the endogenous formation of tryptamine is the decarboxylation of the amino acid L-tryptophan. nih.govmdpi.comwikipedia.org This crucial reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). nih.govmdpi.comwikipedia.org AADC is a pyridoxal (B1214274) phosphate-dependent enzyme that removes the carboxyl group from various aromatic L-amino acids. wikipedia.org

In the context of tryptamine biosynthesis, AADC converts L-tryptophan directly into tryptamine. nih.govwikipedia.orgresearchgate.net This newly formed tryptamine then serves as the precursor for a variety of other endogenous tryptamine derivatives through the action of other enzymes, such as INMT. researchgate.netmdpi.com AADC is expressed in numerous neuronal and non-neuronal tissues, including the liver, kidneys, brain, and heart, highlighting its fundamental role in the synthesis of monoamines. mdpi.comnih.gov

Table of Compounds

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating 7-Methyltryptamine from other compounds within a mixture. This separation is a critical step before detection and quantification, ensuring accuracy and reducing interference from other substances.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and thermally stable compounds like tryptamines. mdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, the compound is fragmented and detected by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

Electron ionization (EI) is a common ionization technique used in GC-MS for tryptamine (B22526) analysis. nih.govresearchgate.net The EI mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed, along with several fragment ions that are indicative of the molecule's structure. For instance, the mass spectrum of this compound typically displays a top peak at m/z 144 and a second-highest peak at m/z 145. nih.gov

To improve the volatility and thermal stability of tryptamines for GC-MS analysis, derivatization is often employed. researchgate.net Trimethylsilyl (B98337) (TMS) derivatives of tryptamines have been shown to provide good separation on a DB-1ms column. researchgate.net This derivatization not only enhances chromatographic properties but can also aid in the differentiation of structural isomers. researchgate.net Another derivatization approach involves the use of alkyl chloroformates, which is a rapid method performed under mild conditions. nih.gov

Table 1: GC-MS Data for this compound nih.gov

| Parameter | Value |

| Instrument | MX-1303 |

| Ionization Mode | Positive (EI-B) |

| Molecular Ion (m/z) | 174 |

| Top Peak (m/z) | 144 |

| 2nd Highest Peak (m/z) | 145 |

| Other Major Peaks (m/z) | 115, 143 |

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), are powerful tools for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. researchgate.netnih.gov These techniques are highly sensitive and specific, making them ideal for detecting trace amounts of this compound in complex biological matrices like blood and urine. nih.govnih.gov

In LC-MS, separation is achieved in the liquid phase, typically using a reversed-phase column. nih.govnih.gov The separated compounds are then ionized, commonly through electrospray ionization (ESI), and detected by the mass spectrometer. nih.govnih.gov LC-MS/MS provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then detecting the resulting product ions. nih.gov This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and is excellent for quantitative analysis. nih.govnih.gov

High-resolution mass spectrometry offers very high mass accuracy, which allows for the determination of the elemental composition of a molecule and its fragments. researchgate.netnih.gov This is particularly useful for identifying unknown compounds and for differentiating between isomers with the same nominal mass. researchgate.netnih.gov

A study on the metabolism of α-methyltryptamine (α-MT) in human hepatocytes and postmortem samples utilized LC-HRMS/MS to identify various metabolites. nih.gov The separation was performed on a Kinetex Biphenyl column with a gradient elution of formic acid in water and acetonitrile. nih.gov This highlights the capability of LC-HRMS/MS to handle complex samples and identify novel metabolites. nih.gov

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. mhlw.go.jpjapsonline.com It is particularly useful for compounds that are not easily volatilized. japsonline.com HPLC systems can be coupled with various detectors, with ultraviolet (UV) detection being common for tryptamines due to the UV absorbance of the indole (B1671886) ring. researchgate.netjapsonline.com

A study developed an HPLC method for the separation of several synthetic tryptamines. japsonline.com The method employed isocratic conditions, which are more economical compared to gradient elution. japsonline.com For sample preparation, the analytes were dissolved in nanopure water, sometimes with the addition of methanol (B129727) and hydrochloric acid to improve solubility. japsonline.com

Another application of HPLC is in the simultaneous quantification of multiple drugs. For example, a method was developed for the analysis of drugs used to treat metabolic syndrome, demonstrating the versatility of HPLC with a diode-array detector (DAD) for complex mixtures. mdpi.com While not specific to this compound, this illustrates the power of HPLC-DAD in separating and quantifying multiple analytes in a single run. mdpi.com

Ultra-high performance liquid chromatography (UPLC) is an advancement of HPLC that uses smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity. researchgate.netbenthamdirect.com When coupled with a high-resolution mass spectrometer like a linear ion trap quadrupole (LTQ)-Orbitrap, it becomes an exceptionally powerful tool for identifying and quantifying compounds in complex mixtures. researchgate.netnih.gov

The UPLC-LTQ-Orbitrap system provides high-resolution and accurate mass data, which is invaluable for the structural elucidation of unknown compounds and their metabolites. researchgate.netnih.gov For instance, this technique was used to identify new psychoactive tryptamines, demonstrating its utility in forensic science. researchgate.netnih.gov The analysis provided precise mass measurements of the protonated molecular ions and their fragmentation patterns under collision-induced dissociation (CID), which were crucial for the identification of the substances. researchgate.netnih.gov

Studies on the metabolism of other tryptamines, such as 5-methoxy-α-methyltryptamine (5-MeO-AMT), have also utilized UPLC-LTQ-Orbitrap to identify metabolites in urine. researchgate.netbenthamdirect.comnih.gov This highlights the technique's capability to detect and identify even minor metabolic products in complex biological samples. researchgate.netbenthamdirect.comnih.gov

High-Performance Liquid Chromatography (HPLC)

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. researchgate.netsebia.com It is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

For the analysis of tryptamines, which are basic compounds, CE is a suitable technique. researchgate.netnih.gov A study comparing GC, HPLC, and CE for the separation of nine tryptamine standards found that CE, particularly in the sweeping-micellar electrokinetic chromatography (sweeping-MEKC) mode, offered significantly improved limits of detection compared to GC/MS and LC/UV. nih.gov The migration order of the tryptamines in CE can be altered by changing the separation conditions, providing flexibility in method development. nih.gov

Derivatization can also be used in CE to enhance detectability. For instance, biogenic amines have been derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ) for analysis by micellar electrokinetic capillary chromatography. sci-hub.se

Sample Preparation and Derivatization Techniques

Effective sample preparation is a critical prerequisite for accurate and reliable analytical results, especially when dealing with complex matrices like biological fluids or illicit drug preparations. swgdrug.orgscispace.com The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. swgdrug.orgresearchgate.net

Common sample preparation techniques for tryptamines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govswgdrug.orgtandfonline.com In LLE, the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. swgdrug.org For example, the free base of a tryptamine can be extracted into chloroform (B151607) after alkalinizing the aqueous sample. swgdrug.org SPE uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, providing a cleaner and more concentrated extract. nih.govtandfonline.com

Derivatization is a chemical modification of the analyte to enhance its analytical properties. researchgate.netnih.gov For GC-MS analysis of tryptamines, derivatization is often necessary to improve volatility and thermal stability. researchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique where active hydrogens in the molecule are replaced with trimethylsilyl groups. mdpi.com This not only improves chromatographic behavior but can also provide structurally informative mass spectral fragmentation. mdpi.com Another approach is acylation, for instance, using pentafluoropropionic anhydride, which has been used for the analysis of α-methyltryptamine. researchgate.net Alkyl chloroformate derivatization is a fast and efficient method that can be performed in an aqueous medium at room temperature. nih.gov

Qualitative and Quantitative Analysis in Biological Matrices (e.g., urine, blood, tissues)

The analysis of tryptamines in biological matrices such as blood and urine necessitates robust analytical procedures for accurate identification and potential quantification. While specific validated methods for this compound are not extensively documented in peer-reviewed literature, the general approaches for other designer tryptamines are well-established and adaptable.

Commonly employed techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgoup.comresearchgate.net These methods are the benchmark for forensic analysis, offering high precision and the ability to determine multiple target compounds in a single run, which is essential given the variety of new psychoactive substances. rsc.org Sample preparation is a critical first step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. researchgate.net

For GC-MS analysis, derivatization is often required to improve the chromatographic properties of tryptamines. nih.gov The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for the compound. While comprehensive studies on this compound in biological fluids are scarce, experimental GC-MS data for the compound itself exists, providing characteristic peaks for its identification. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Reference |

|---|---|---|

| 144 | 99.99 | nih.gov |

| 145 | 53.70 | nih.gov |

| 174 | 13.20 | nih.gov |

| 115 | 9.90 | nih.gov |

| 143 | 9.20 | nih.gov |

LC-MS/MS methods are increasingly preferred for their high sensitivity and suitability for analyzing thermally unstable compounds without derivatization. rsc.org Such methods can be developed for screening and confirmation, with the ability to detect substances at very low concentrations (ng/mL levels) in blood and urine. oup.com Although general screening methods for a wide array of new psychoactive substances have been developed, specific parameters such as limits of detection (LOD) and quantification (LOQ) for this compound in biological samples have not been published. researchgate.net

Metabolite Profiling and Identification Strategies

There is a notable absence of scientific literature detailing the metabolism of this compound. Studies on its metabolic pathways, including the identification of its phase I and phase II metabolites in human or animal models, have not been published.

Metabolite profiling is a critical strategy in forensic toxicology because parent compounds can be rapidly metabolized and may only be present in biological fluids for a short period. Identifying specific metabolites can significantly extend the detection window and confirm the ingestion of a particular substance. nih.gov The strategies to identify these metabolites typically involve in vitro experiments using human liver microsomes or hepatocytes, followed by in vivo confirmation in authentic case samples from blood and urine. nih.govresearchgate.net

For structurally related tryptamines, common metabolic transformations include hydroxylation at various positions on the indole ring, N-dealkylation, N-oxidation, and subsequent conjugation with glucuronic acid or sulfate (B86663) to form phase II metabolites. nih.gov For instance, studies on the related compound α-Methyltryptamine (AMT) have identified 7-hydroxy-α-methyltryptamine as a urinary metabolite, indicating that the 7-position of the indole structure is susceptible to metabolic hydroxylation. tandfonline.comtandfonline.com However, without specific studies on this compound, its metabolic fate remains uncharacterized. The analytical approach for such a study would typically employ high-resolution mass spectrometry (HRMS) to detect and identify unknown metabolites based on their accurate mass and fragmentation patterns. nih.gov

Therapeutic Potential and Future Research Directions

Potential in Neurological and Psychiatric Disorders

The exploration of tryptamine (B22526) derivatives for mental health disorders has gained significant traction, with research indicating their potential to address conditions like depression, anxiety, and post-traumatic stress disorder. mdpi.comresearchgate.netacs.org

Depression and Anxiety

While direct clinical studies on 7-MT for depression and anxiety are not yet available, the broader class of tryptamines and related psychedelic compounds have shown promise in treating these conditions. mdpi.comresearchgate.net For instance, N,N-Dimethyltryptamine (DMT) and its analogs are being investigated for their mood-elevating and calming properties, which may be beneficial for depression and other neuropsychiatric disorders. acs.orgarmsacres.comtermedia.pl The mechanisms are thought to involve the promotion of neural plasticity. acs.org Some studies have reported reductions in depression and anxiety symptoms following the administration of classic psychedelics. armsacres.com The therapeutic potential of these compounds is often linked to their ability to induce significant shifts in consciousness and emotional processing. armsacres.com However, it is also noted that some tryptamine analogs, like α-methyltryptamine, have been associated with reports of anxiety and depression the day after use. mdpi.comresearchgate.net

Post-Traumatic Stress Disorder (PTSD)

Psychedelic tryptamines are drawing attention for their potential therapeutic benefits in treating post-traumatic stress disorder (PTSD). mdpi.com The ability of compounds like DMT to modulate brain functions associated with memory and cognition is a key area of interest for PTSD research. researchgate.netmdpi.com The therapeutic approach for complex PTSD often involves components like enhancing self-regulation and processing traumatic memories, areas where psychoactive compounds might play a role. wikipedia.org Effective treatments for PTSD are a significant unmet need, and research into novel pharmacological interventions is ongoing. va.gov

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Research into the therapeutic potential of tryptamine derivatives has extended to neurodegenerative diseases like Alzheimer's and Parkinson's. termedia.pl Alzheimer's and Parkinson's are the two most common neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function. americanbrainfoundation.orgmdpi.com The pathology of these diseases often involves protein misfolding and aggregation, such as amyloid-beta and tau in Alzheimer's, and alpha-synuclein (B15492655) in Parkinson's. americanbrainfoundation.orgscholars.directscholars.direct

Some tryptamine compounds, like DMT, have demonstrated neuroprotective and neurorestorative effects in preclinical models. frontiersin.org For example, DMT has been shown to promote neurogenesis and improve cognitive function in rat models of Alzheimer's disease through its interaction with sigma-1 receptors. frontiersin.org This receptor is known to protect cells against oxidative stress and play a role in cell survival. termedia.plfrontiersin.org These findings suggest that certain tryptamines could have disease-modifying potential in neurodegenerative disorders. mdpi.com

Research as a Model Compound for Receptor Interactions

7-Methyltryptamine serves as a valuable tool in scientific research for understanding the intricate interactions between ligands and various receptor systems in the brain. Its structural similarity to serotonin (B10506) and other endogenous tryptamines makes it an ideal candidate for studying the structure-activity relationships (SAR) of compounds targeting serotonin receptors. jneurosci.org

Studies on tryptamine analogs help elucidate the specific structural features that determine a compound's affinity and efficacy at different receptor subtypes, such as the 5-HT₂A and 5-HT₁A receptors. smolecule.com For example, research has shown that methyl substitution on the aromatic ring of tryptamine can significantly alter its potency as a non-competitive NMDA receptor blocker, with 5-methyltryptamine (B158209) being the most potent among the monomethyl derivatives tested, while this compound showed considerably lower potency. meduniwien.ac.at

The table below summarizes the inhibition of [³H]MK-801 binding by various methyl-substituted tryptamines, illustrating the impact of the methyl group's position on receptor interaction.

| Compound | IC50 (μM) |

|---|---|

| 1-Methyltryptamine | 130, 91 |

| 5-Methyltryptamine | 12 ± 6 (4) |

| 6-Methyltryptamine | 260, 175 |

| This compound | 640, 660 |

| 2-Methyl-5-OH-tryptamine | 150 ± 10 (3) |

Data from a study on tryptamine derivatives as non-competitive N-methyl-d-aspartate receptor blockers. meduniwien.ac.at

This use as a model compound contributes to the rational design of new molecules with specific receptor profiles for potential therapeutic applications.

Investigation of Other Potential Applications (e.g., obesity, diabetes)

Recent preclinical evidence has identified the trace amine-associated receptor 1 (TAAR1), a target for some tryptamines, as a novel regulator of metabolic control. nih.gov This has opened up research into the potential application of TAAR1 agonists in treating metabolic disorders such as obesity and type 2 diabetes. nih.govfrontiersin.org

Studies in rodent models have shown that selective TAAR1 agonists can decrease body weight, reduce food intake in diet-induced obesity, and improve glucose tolerance and insulin (B600854) sensitivity. nih.govfrontiersin.org For instance, TAAR1 agonists have been observed to reduce body weight in obese mice and normalize glucose levels in diabetic mice. frontiersin.org These effects are thought to be mediated through both central and peripheral mechanisms, including modulation of neurocircuits that govern energy balance and feeding. nih.govnih.gov The potential for TAAR1 agonists to address the metabolic side effects often associated with current antipsychotic medications is also a significant area of interest. nih.gov

Future Directions in Structure-Based Drug Design

The study of the structure-activity relationships of tryptamine analogs, including this compound, provides a foundation for future structure-based drug design. By understanding how modifications to the tryptamine scaffold affect receptor binding and functional activity, researchers can rationally design new compounds with improved selectivity and therapeutic properties. jneurosci.orgnih.gov

For example, research has demonstrated that the position of substituents on the indole (B1671886) ring, such as a methyl group, can dramatically influence a compound's activity at serotonin autoreceptors. jneurosci.org Specifically, for hydroxy or methoxy (B1213986) derivatives, the order of favorability for ring positions is 5 >> 4 > 6, and adding a methyl group at the 7-position of a potent agonist like 5-methoxy-N,N-dimethyltryptamine significantly reduces its activity. jneurosci.org This detailed understanding allows for the targeted synthesis of novel molecules with desired pharmacological profiles, potentially leading to the development of more effective and safer medications for a range of disorders.

Emerging Research in Biological Roles Beyond Neuroregulation

Research into the biological activities of this compound (7-MT) outside of its effects on the central nervous system is currently in its nascent stages and is significantly less extensive than the research on other related tryptamine compounds. The available data are sparse, with only a few studies providing insights into its potential non-neuroregulatory functions.

One area of preliminary investigation involves the potential effects of this compound on cell growth. A patent has mentioned the inclusion of this compound in tumor cell proliferation inhibition tests, suggesting an early-stage exploration of its cytotoxic or cytostatic properties. google.com However, detailed findings from these tests are not widely published in peer-reviewed literature.

In the context of receptor interactions that could have peripheral effects, this compound has been examined for its activity at various receptor sites. A study investigating the effects of several indolealkylamines on N-methyl-d-aspartate (NMDA) receptors found that this compound inhibited glutamate-evoked currents. nih.gov In this study, its inhibitory potency was found to be less than that of tryptamine, 5-methoxytryptamine (B125070) (5-MeOT), and 5-methyltryptamine. nih.gov While NMDA receptors are predominantly known for their roles in the central nervous system, their presence and function in non-neuronal tissues are also being explored.

Furthermore, early pharmacological studies have characterized this compound as a serotonin antagonist. In a study on the neurons of the snail Helix pomatia, this compound was shown to block both synaptic and serotonin-evoked responses, although its effect was weaker than that of tryptamine. biologists.com The antagonism of serotonin receptors can have a wide range of physiological effects beyond neuroregulation, given the broad distribution of these receptors throughout the body, including in the cardiovascular and gastrointestinal systems.

The following table summarizes the comparative inhibitory potency of this compound and related compounds on NMDA receptor-mediated currents as observed in one study. nih.gov

| Compound | Inhibitory Potency Order |

| 5-Methoxytryptamine (5-MeOT) | 1 |

| 5-Methyltryptamine | 1 |

| Tryptamine | 2 |

| This compound | 3 |

| 5-Hydroxytryptamine (5-HT) | 4 |

| Tryptophan | 5 |

| Melatonin | 5 |

Data sourced from a study on recombinant NMDA receptors expressed in Xenopus oocytes. nih.gov The potency is ranked from highest (1) to lowest (5).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 7-Methyltryptamine to ensure structural accuracy?

- Answer : Synthesis should follow validated protocols for tryptamine derivatives, with emphasis on regioselective methylation at the 7-position of the indole ring. Characterization requires spectroscopic validation (e.g., -NMR, -NMR, and high-resolution mass spectrometry) to confirm molecular structure and purity. For example, the -NMR spectrum should show characteristic peaks for the methyl group (~2.4 ppm) and the ethylamine side chain. Physicochemical properties (e.g., melting point, solubility) must align with literature values .

Q. How should researchers ensure reproducibility in pharmacological assays involving this compound?

- Answer : Standardize experimental conditions, including:

- Storage : Maintain at −20°C to prevent degradation .

- Solubility : Use dimethyl sulfoxide (DMSO) or acidic buffers (pH-adjusted) to avoid aggregation.

- Controls : Include positive/negative controls (e.g., serotonin receptor agonists/antagonists) and validate batch-to-batch consistency via HPLC purity checks .

Q. What are the best practices for documenting this compound usage in experimental protocols?

- Answer : Include CAS number (14490-05-2), Hill formula (), vendor details, purity (≥98%), and lot-specific spectral data. Adhere to IUPAC naming conventions and report storage conditions explicitly in the "Materials and Methods" section .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

- Answer : Conduct a systematic review of assay conditions:

- Receptor subtypes : Different serotonin (5-HT) receptor isoforms (e.g., 5-HT vs. 5-HT) may exhibit varying binding kinetics.

- Experimental variables : Compare radioligand concentrations, buffer pH, and tissue sources (e.g., transfected cells vs. native tissue). Use meta-analysis tools to quantify variability .

Q. What methodological strategies are critical for designing in vitro/in vivo studies to explore this compound’s metabolic stability?

- Answer :

- In vitro : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism. Quantify metabolites via LC-MS/MS and compare half-life () across species (e.g., human vs. rodent).

- In vivo : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) with plasma sampling at optimized timepoints. Validate bioavailability against intravenous administration .

Q. How should researchers address discrepancies in neurobehavioral data for this compound in rodent models?

- Answer : Control for variables such as:

- Dose-response curves : Test multiple doses (e.g., 1–50 mg/kg) to identify biphasic effects.

- Strain differences : Compare Sprague-Dawley vs. Wistar rats for genetic variability in serotonin transporter expression.

- Behavioral paradigms : Use standardized tests (e.g., elevated plus maze for anxiety, forced swim test for depression-like behavior) with blinded scoring .

Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?

- Answer : Combine solid-phase extraction (SPE) with ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS). Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards (e.g., this compound-d) to correct for matrix effects .

Methodological Guidelines for Data Presentation

- Spectral Data : Include annotated NMR/MS spectra in supplementary materials, highlighting key functional groups .

- Pharmacokinetic Parameters : Report AUC, , , and in tabular format with error margins (SEM/SD) .

- Statistical Analysis : Use ANOVA with post-hoc corrections for multi-group comparisons; provide raw data in accessible repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.